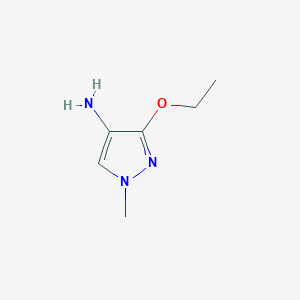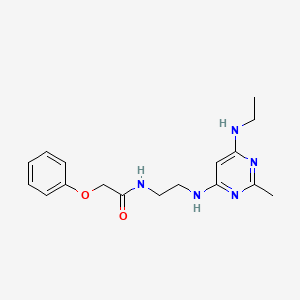![molecular formula C14H19NO2 B2515570 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPROPANECARBOXAMID CAS No. 1797354-55-2](/img/structure/B2515570.png)
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPROPANECARBOXAMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide is a derivative of cyclopropanecarboxamide, which is a class of compounds known for their interesting chemical and biological properties. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide.
Synthesis Analysis
The synthesis of related cyclopropanecarboxamide derivatives involves various organic synthesis techniques. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including an o-tolyl substituent, was achieved through reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, substituted cyclohexenone derivatives were synthesized by reacting substituted chalcones with ethylacetoacetate, followed by Claisen-Schmidt condensation to form N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide derivatives . These methods could potentially be adapted for the synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide.
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide derivatives is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. In the case of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a crystal structure analysis revealed that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond . This information suggests that the molecular structure of N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide would also exhibit interesting conformational features due to the presence of the cyclopropane ring and potential intramolecular interactions.
Chemical Reactions Analysis
Cyclopropanecarboxamide derivatives can participate in various chemical reactions due to the strained nature of the cyclopropane ring. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate was used to initiate the cationic polymerization of N-vinylcarbazole, demonstrating the reactivity of the cyclopropane moiety under certain conditions . This suggests that N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide could also be involved in similar polymerization reactions or other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropanecarboxamide derivatives can be inferred from their structural characteristics and the results of spectroscopic analyses. The presence of substituents such as methoxy and o-tolyl groups can influence the polarity, solubility, and overall reactivity of the compound. The bimodal molecular weight distribution observed in the polymerization study indicates that factors such as solvent polarity and temperature can significantly affect the behavior of these compounds . Therefore, N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide is likely to exhibit unique physical and chemical properties that could be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
Fungizide Aktivität
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPROPANECARBOXAMID: hat im Bereich der Fungizide Interesse geweckt. Forscher haben sein Potenzial als Succinatdehydrogenase (SDH)-Inhibitor untersucht, der für die Entwicklung wirksamer Fungizide entscheidend ist . SDH-Inhibitoren stören die Energieproduktion in Pilzzellen und führen zu deren Absterben. Die fungizide Aktivität dieser Verbindung könnte Anwendungen in der Landwirtschaft finden, um Nutzpflanzen vor Pilzkrankheiten zu schützen.
Biologisches Potenzial
Anti-HIV-Aktivität: In einem verwandten Kontext wurden Derivate von This compound synthetisiert und auf ihre Anti-HIV-Aktivität untersucht. Insbesondere wurden Verbindungen wie (Z)-3-(4-((4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino) gegen HIV-1- und HIV-2-Stämme in akut infizierten Zellen untersucht . Obwohl diese Anwendung von Fungiziden abweicht, unterstreicht sie die Vielseitigkeit der Verbindung in der biologischen Forschung.
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-3-4-6-12(10)13(17-2)9-15-14(16)11-7-8-11/h3-6,11,13H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAMAQXMGFBWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)
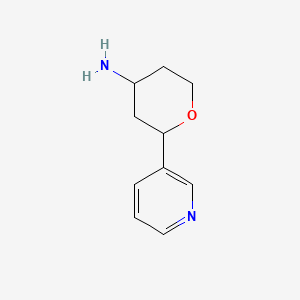
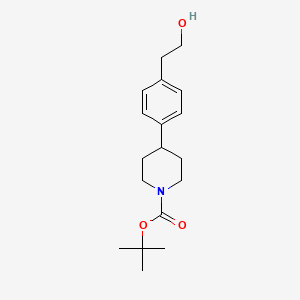

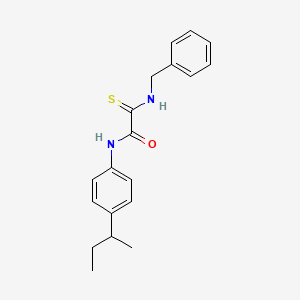
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)
![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)
![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)
